molecular formula C10H10O4 B119931 Benzylmalonic acid CAS No. 616-75-1

Benzylmalonic acid

Cat. No. B119931
CAS RN: 616-75-1
M. Wt: 194.18 g/mol
InChI Key: JAEJSNFTJMYIEF-UHFFFAOYSA-N
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Description

Benzylmalonic acid, also known as β-Phenylisosuccinic acid, is a chemical compound with the formula C10H10O4 . It has a molecular weight of 194.18 .


Molecular Structure Analysis

The molecular structure of Benzylmalonic acid is represented by the InChI string: InChI=1S/C10H10O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) . This indicates that the molecule consists of a benzyl group attached to a malonic acid moiety .


Physical And Chemical Properties Analysis

Benzylmalonic acid is a solid substance . It has a melting point of 117-120 °C . The density is approximately 1.2534 g/cm³ . It is soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol .

Scientific Research Applications

Synthesis of Complex Manganese Photocatalysts

Benzylmalonic acid is utilized in the synthesis of novel manganese complexes that exhibit photocatalytic degradation abilities . These complexes are synthesized using a solvothermal method and are characterized by X-ray single crystal diffractometry. They are particularly effective in the photodegradation of methyl orange, showcasing their potential in treating dye wastewater and contributing to environmental remediation efforts .

Organic Synthesis and Cyclocondensation Reactions

In organic chemistry, Benzylmalonic acid derivatives are known for their reactivity in cyclocondensation reactions. These reactions are crucial for synthesizing six-membered heterocycles, which are important structural motifs in various organic compounds . The ability to form these rings expands the repertoire of synthetic strategies for creating complex organic molecules.

Chelate-Bridging Ligands in Coordination Chemistry

Benzylmalonic acid and its derivatives act as chelate-bridging ligands in the formation of coordination compounds with metal ions, especially transition metals . This property is significant for developing new materials with tailored electronic, magnetic, and catalytic properties.

Safety And Hazards

Benzylmalonic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

2-benzylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEJSNFTJMYIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10O4
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DSSTOX Substance ID

DTXSID00210607
Record name 2-Benzylmalonate
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Molecular Weight

194.18 g/mol
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Product Name

Benzylmalonic acid

CAS RN

616-75-1
Record name Benzylmalonic acid
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Record name Benzylmalonic acid
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Synthesis routes and methods I

Procedure details

A solution of diethyl [2-n-butyl-1-{(2-chlorophenyl)methyl}-1H-imidazol-5-yl]-2-benzyl-malonate [Example 8(iii)] (5.54 g, 0.0108 mol) in ethanol (75 mL) was treated all at once with a solution of potassium hydroxide (3.65 g, 0.065 mol) in water (50 mL). The resulting mixture was stirred at room temperature for 24 hours, then refluxed for 3 hours. The ethanol was evaporated, water was added to the aqueous product, and the basic solution was extracted with diethyl ether. The aqueous layer was acidified to pH 4 with hydrochloric acid and the product was extracted into ethyl acetate. The dried, concentrated product was crystallized twice from ethyl acetate to give 0.6 g of 2-n-butyl-1-{(2-chlorophenyl)methyl}-1H-imidazol-5-yl]-2-benzyl-malonic acid; mp 165°-166° C.(d). The filtrates from the crystallizations (4.9 g) consisted of additional malonic acid, the propanoic acid derivative and the mono ethyl ester malonate derivative. These are converted to [ 2-n-butyl-1-{(2-chlorophenyl)methyl}-1H-imidazol-5-yl]-2-benzylpropanoic acid by the method described previously.
Name
diethyl [2-n-butyl-1-{(2-chlorophenyl)methyl}-1H-imidazol-5-yl]-2-benzyl-malonate
Quantity
5.54 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Diethyl benzylmalonate (100 g, 400 mmol) was dissolved in ethanol (300 mL) and treated with a solution of potassium hydroxide (134.4 g, 2.4 mol) in water (500 mL). The mixture was heated under reflux for 5 hours and then allowed to cool. Ethanol was removed under reduced pressure and the remaining aqueous solution cooled in ice and acidified to pH1 with concentrated HCl. The product was extracted with ethyl acetate (3×200 mL). The combined extracts were washed with brine, dried over magnesium sulphate, filtered and concentrated under reduced pressure to yield benzylmalonic acid as a white crystalline solid. The solid was taken-up in ethanol (250 mL) and treated portionwise with piperidine (33 g, 397 mmol) followed by an aqueous solution of formaldehyde (37%, 150 mL) which resulted in formation of a white precipitate. The reaction mixture was heated and treated with methanol (50 mL) to give a homogeneous solution. Following dissolution the reaction mixture was heated under reflux for 4 hours. The reaction mixture was concentrated under reduced pressure. The aqueous residue was acidified to pH1 with 1 M HCl and the product extracted with ethyl acetate (3×150 mL). The combined extracts were washed with brine, dried over magnesium sulphate, filtered and concentrated under reduced pressure to yield 2-benzyl-acrylic acid as a colourless oil which crystallized on standing (45 g, 75%). 1H-NMR; δ (CDCl3), 7.32-7.17 (5H, m), 6.36 (1H, s), 5.54 (1H, d, J=1.3 Hz), 3.61 (2H, s).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
134.4 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of benzylmalonic acid?

A1: Benzylmalonic acid has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol. []

Q2: Is there any spectroscopic data available for benzylmalonic acid?

A2: Yes, researchers have used techniques like 13C Nuclear Magnetic Resonance (NMR) [, ] to study the structure and behavior of benzylmalonic acid. Additionally, Fourier transform-infrared spectroscopy (FTIR) has been used to characterize hydrogen bonds and vibrational functional groups in the compound. [, ]

Q3: How does the crystal structure of benzylmalonic acid influence its properties?

A3: Benzylmalonic acid crystallizes in the Pbca space group, with molecules forming rows linked by hydrogen bonds. This arrangement contributes to the compound's stability and influences its dissolution and solubility properties. []

Q4: What is the thermal stability of benzylmalonic acid?

A4: Studies have examined the kinetics of benzylmalonic acid decarboxylation in various solvents at different temperatures. These investigations provide insights into its thermal stability and how it breaks down under heat. [, ]

Q5: Can benzylmalonic acid be activated for amide and ester synthesis?

A5: Yes, researchers have demonstrated that heating benzylmalonic acid in benzene with tris(methoxyphenyl)bismuthanes selectively activates it. This activation allows for coupling with amines and alcohols, producing amides and esters under neutral conditions. []

Q6: How does the presence of copper(II) impact the oxidative cyclization of benzylmalonic acid esters?

A6: Manganese(III)-mediated oxidative cyclization of benzylmalonic acid esters leads to various lactone products. The addition of copper(II) significantly influences the reaction's chemoselectivity by affecting the oxidation of different radical intermediates. []

Q7: Have computational methods been employed to study benzylmalonic acid?

A7: Yes, Density Functional Theory (DFT) calculations have been used to optimize the geometry of hydrogen-bonded liquid crystal complexes containing benzylmalonic acid. These simulations provide insights into the complex's electronic properties and intermolecular interactions. [, ]

Q8: How does modifying the structure of malonic acid derivatives impact their interaction with cerium(IV)?

A8: Studies comparing the oxidation kinetics of methyl-, ethyl-, and benzylmalonic acid by cerium(IV) reveal how the size and nature of the substituent affect the reaction rate. These findings provide valuable information about the structure-activity relationship. []

Q9: Are there ways to enhance the water solubility of benzylmalonic acid derivatives?

A9: Converting benzylmalonic acid derivatives into salts with alkali metal cations significantly improves their solubility in water. This approach facilitates their use in biological applications. []

Q10: What analytical techniques are used to quantify benzylmalonic acid?

A10: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for quantifying benzylmalonic acid in various matrices, including grape musts and wines. [] Researchers have also developed an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for sensitive detection of benzylmalonic acid in urine samples. []

Q11: Is there information about the environmental fate and effects of benzylmalonic acid?

A11: While specific data on the environmental impact of benzylmalonic acid might be limited, its structural similarity to other organic acids allows for some predictions regarding its potential for biodegradation and ecotoxicological effects.

Q12: What are some of the applications of benzylmalonic acid and its derivatives?

A12: Benzylmalonic acid derivatives have shown promising antiviral activity against HIV. [] Furthermore, the compound's ability to form complexes with metal ions like copper makes it useful for studying metal-organic interactions in biological systems. [] Researchers are also exploring its use in developing hydrogen-bonded liquid crystal complexes for potential applications in optoelectronic devices. [, , ]

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